Ketone Ester Ketone Ester BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;).
BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.
Brand Name: Vulcanchem
CAS No.: 1208313-97-6
VCID: VC0002096
InChI: InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
SMILES: CC(CCOC(=O)CC(C)O)O
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol

Ketone Ester

CAS No.: 1208313-97-6

Cat. No.: VC0002096

Molecular Formula: C8H16O4

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Ketone Ester - 1208313-97-6

Specification

Description BD-AcAc2 is a ketone ester with anti-obesity and anticonvulsant activities. Oral administration of BD-AcAc2 (30% of total kcals) reduces body weight, food intake, and whole animal adiposity in mice fed an isocaloric diet. BD-AcAc2 (4 g/kg) increases the seizure threshold and blood levels of β-hydroxybutyrate in a rat model of seizures induced by pentylenetetrazole (PTZ;).
BD-AcAc 2, added in diet, could elevated mean blood ketone bodies of 3.5 mm and lowered plasma glucose, insulin, and leptin in animals; BD-AcAc 2 given orally would delay CNS-OT seizures in rats breathing hyperbaric oxygen.
CAS No. 1208313-97-6
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
IUPAC Name [(3R)-3-hydroxybutyl] (3R)-3-hydroxybutanoate
Standard InChI InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m1/s1
Standard InChI Key AOWPVIWVMWUSBD-RNFRBKRXSA-N
Isomeric SMILES C[C@H](CCOC(=O)C[C@@H](C)O)O
SMILES CC(CCOC(=O)CC(C)O)O
Canonical SMILES CC(CCOC(=O)CC(C)O)O

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